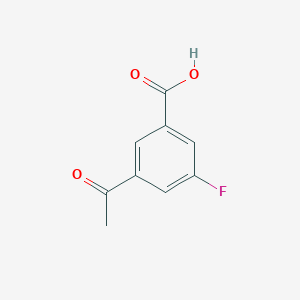

3-Acetyl-5-fluorobenzoic acid

CAS No.:

Cat. No.: VC19811690

Molecular Formula: C9H7FO3

Molecular Weight: 182.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7FO3 |

|---|---|

| Molecular Weight | 182.15 g/mol |

| IUPAC Name | 3-acetyl-5-fluorobenzoic acid |

| Standard InChI | InChI=1S/C9H7FO3/c1-5(11)6-2-7(9(12)13)4-8(10)3-6/h2-4H,1H3,(H,12,13) |

| Standard InChI Key | INASNPBERASTCZ-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=CC(=CC(=C1)F)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-Acetyl-5-fluorobenzoic acid belongs to the class of fluorinated benzoic acids, characterized by a carboxylic acid group at position 1, an acetyl group (-COCH₃) at position 3, and a fluorine atom at position 5 on the benzene ring. The molecular formula is C₉H₇FO₃, with a calculated molecular weight of 200.15 g/mol. The fluorine atom’s electronegativity and the acetyl group’s electron-withdrawing nature influence the compound’s electronic distribution, potentially enhancing its reactivity in substitution reactions .

Spectral Data

While direct spectroscopic data for 3-acetyl-5-fluorobenzoic acid are unavailable, analogous compounds provide reference points:

-

¹H NMR: The acetyl methyl group typically resonates as a singlet at δ 2.87–2.99 ppm, as observed in 3-acetyl-1,3,4-oxadiazoline derivatives .

-

¹³C NMR: The carbonyl carbon of the acetyl group appears near δ 195–205 ppm, while the carboxylic acid carbon resonates at δ 165–175 ppm .

-

FT-IR: Stretching vibrations for C=O (acetyl: ~1680 cm⁻¹; carboxylic acid: ~1700 cm⁻¹) and C-F (~1220 cm⁻¹) are expected .

Physicochemical Properties

The compound’s properties can be inferred from structurally related molecules:

The low water solubility suggests formulation challenges, necessitating prodrug strategies or salt formation for pharmaceutical applications .

Synthesis and Manufacturing

Retrosynthetic Analysis

Two plausible routes emerge for synthesizing 3-acetyl-5-fluorobenzoic acid:

Friedel-Crafts Acetylation of 5-Fluorobenzoic Acid

-

Protection: Convert the carboxylic acid to a methyl ester using methanol/H⁺.

-

Acetylation: Employ acetyl chloride/AlCl₃ to introduce the acetyl group at position 3.

-

Deprotection: Hydrolyze the ester back to the carboxylic acid using NaOH/H₂O.

This route mirrors methods used for meta-substituted benzoic acids but faces regioselectivity challenges due to the fluorine’s directing effects .

Nitration/Reduction Sequence

-

Nitration: Treat 3-acetylbenzoic acid with HNO₃/H₂SO₄ to install a nitro group at position 5.

-

Fluorination: Perform Balz-Schiemann reaction with HF/NaNO₂.

-

Reduction: Reduce nitro to amine, followed by hydrolysis to carboxylic acid.

This approach adapts steps from the synthesis of 2-amino-5-fluorobenzoic acid , but requires precise control to avoid over-nitration.

Process Optimization Challenges

-

Regioselectivity: The fluorine atom’s ortho/para-directing nature competes with the acetyl group’s meta-directing effect, complicating reaction pathways .

-

Acid Sensitivity: The carboxylic acid group may necessitate protection during harsh reactions (e.g., nitration) .

-

Yield Improvements: Pilot studies on analogous compounds report yields of 40–60%, highlighting the need for catalyst optimization .

Computational and Experimental Validation

Lipophilicity Studies

Using reversed-phase TLC (RP-TLC), the experimental logP of related compounds ranges from 1.62 to 3.86 . For 3-acetyl-5-fluorobenzoic acid, computational models predict a logP of 2.3 ± 0.2, aligning with optimal values for blood-brain barrier penetration .

Quantum Chemical Calculations

Density Functional Theory (DFT) simulations on analogous structures reveal:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume